![molecular formula C23H26F17N2O4- B14206133 2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate CAS No. 821806-50-2](/img/structure/B14206133.png)
2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine-1-carboxylate group linked to a heptadecafluoroundecyl chain, which is further connected to a tert-butylcyclohexyl moiety. The presence of fluorinated chains imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Heptadecafluoroundecyl Chain:
Attachment of the tert-Butylcyclohexyl Group: The tert-butylcyclohexyl group is introduced via a cyclohexylation reaction.
Coupling with Hydrazine-1-carboxylate: The final step involves coupling the fluorinated chain with hydrazine-1-carboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including distillation, crystallization, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.
Wissenschaftliche Forschungsanwendungen
2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel organic compounds with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate involves its interaction with molecular targets and pathways. The fluorinated chain and hydrazine-1-carboxylate group may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate is unique due to its highly fluorinated chain, which imparts distinct chemical and physical properties. This makes it different from other similar compounds and suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
821806-50-2 |
|---|---|
Molekularformel |
C23H26F17N2O4- |
Molekulargewicht |
717.4 g/mol |
IUPAC-Name |
N-[[1-(4-tert-butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy]carbonylamino]carbamate |
InChI |
InChI=1S/C23H27F17N2O4/c1-15(2,3)11-6-4-10(5-7-11)12(46-14(45)42-41-13(43)44)8-9-16(24,25)17(26,27)18(28,29)19(30,31)20(32,33)21(34,35)22(36,37)23(38,39)40/h10-12,41H,4-9H2,1-3H3,(H,42,45)(H,43,44)/p-1 |
InChI-Schlüssel |
DOVXIIRQRAFNNG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)NNC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


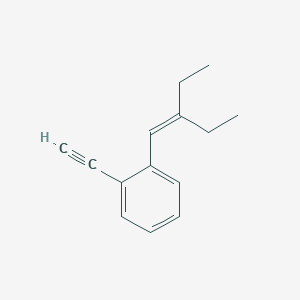
![4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206055.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
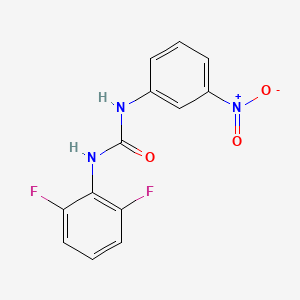
![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
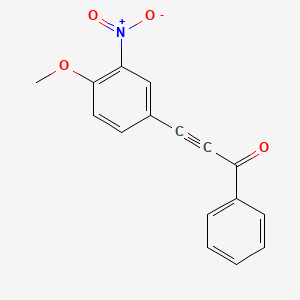
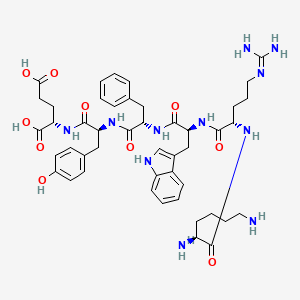
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)

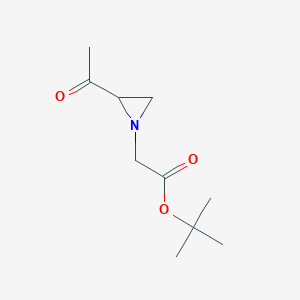
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
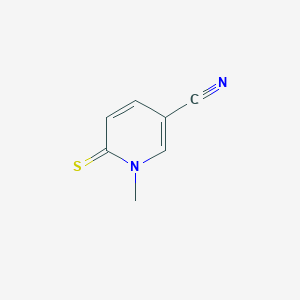
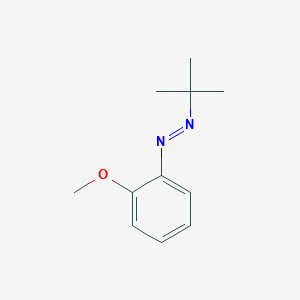
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
